
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as PMSF, is a protease inhibitor that is widely used in scientific research. It is a small molecule that has been shown to inhibit a variety of proteases, including serine proteases, cysteine proteases, and metalloproteases. PMSF is particularly useful in studies of protein structure and function, as it can help prevent the degradation of proteins by proteases.
作用机制
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide works by irreversibly inhibiting the active site of proteases. It does this by reacting with the serine residue in the active site, forming a covalent bond and preventing the protease from functioning. 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is particularly effective against serine proteases, but has also been shown to inhibit cysteine proteases and metalloproteases.
Biochemical and Physiological Effects:
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide has a number of biochemical and physiological effects, including the inhibition of protease activity and the prevention of protein degradation. It has also been shown to affect blood coagulation and membrane transport. 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is generally well-tolerated in laboratory animals, but can cause irritation and toxicity if ingested or inhaled.
实验室实验的优点和局限性
One of the main advantages of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is its broad-spectrum protease inhibition, which makes it useful in a wide range of experiments. It is also relatively easy to use and is readily available from commercial sources. However, 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide does have some limitations, including its irreversible inhibition of proteases, which can make it difficult to study the kinetics of protease activity. It is also relatively expensive compared to other protease inhibitors.
未来方向
There are a number of potential future directions for research on 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide, including the development of more selective protease inhibitors that can target specific types of proteases. There is also potential for the use of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide in the treatment of certain diseases, particularly those that involve abnormal protease activity. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide and to identify any potential long-term side effects.
合成方法
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide can be synthesized through a variety of methods, including the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with isopropylamine and 2-pyridinecarboxaldehyde. The resulting compound can then be purified through column chromatography to obtain pure 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide.
科学研究应用
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is widely used in scientific research, particularly in studies of protein structure and function. It is often used to prevent the degradation of proteins by proteases during purification or analysis. 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide has also been used in studies of blood coagulation, membrane transport, and cell signaling.
属性
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11(2)13-10-15(12(3)9-14(13)21-4)22(19,20)18-16-7-5-6-8-17-16/h5-11H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYXSSDNUVVIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=N2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2561347.png)
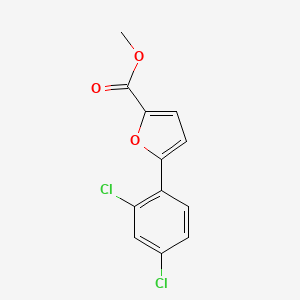

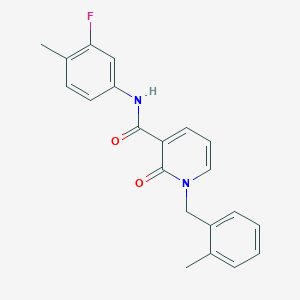
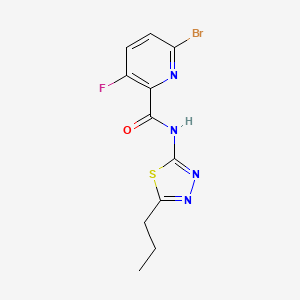
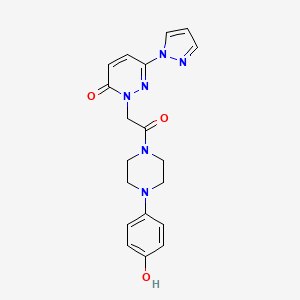
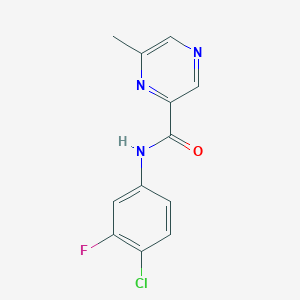
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2561356.png)
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2561357.png)
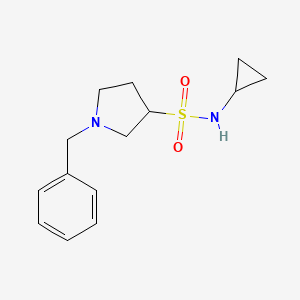

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2561364.png)
![2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2561366.png)
![N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2561367.png)